N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
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Scientific Research Applications
Antiallergic Agents
A study by Honma et al. (1984) on antiallergic agents involved the synthesis of N-tetrazolylpyridinecarboxamides, which are structurally similar to the compound . They explored these compounds for their antiallergic activity using the passive cutaneous anaphylaxis (PCA) assay. Their research contributes to understanding the structure-activity relationships of such compounds in the context of antiallergic properties (Honma et al., 1984).
Cytotoxicity Research
In a study conducted by Hassan et al. (2014), they synthesized and evaluated 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research is relevant for understanding the potential anticancer properties of related compounds (Hassan et al., 2014).
Heterocyclic Synthesis
Mohareb et al. (2004) focused on the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, starting from compounds similar to the one . This type of research is crucial for developing new chemical entities with potential pharmaceutical applications (Mohareb et al., 2004).
Synthesis of Pyrazolo[1,5-a]pyrimidines
Drev et al. (2014) explored the regioselective synthesis of substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. Such studies are significant for the development of new heterocyclic compounds with potential therapeutic applications (Drev et al., 2014).
Synthesis of Tetrazolyl Pyrazole Amides
Hu et al. (2011) described a microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, noting their potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. Such compounds are structurally related to the compound of interest and highlight its potential in various biological applications (Hu et al., 2011).
Antimicrobial Activity Research
Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides and studied their antibacterial and antifungal activities. This research is pertinent to the development of new antimicrobial agents (Zhuravel et al., 2005).
Mechanism of Action
Target of Action
The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug or a derivative as a probe .
Mode of Action
This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a channel, among other possibilities. The mode of action is usually determined through a combination of biochemical assays and structural studies .
Biochemical Pathways
These are the series of reactions in a cell that the drug affects. They can be elucidated using techniques like metabolomics, which can identify changes in small molecule levels in response to drug treatment .
Pharmacokinetics
This involves the study of how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetic studies often involve administering the drug to model organisms and then measuring the levels of the drug in different tissues over time .
Action Environment
This refers to how factors like pH, temperature, and the presence of other molecules can affect the drug’s action. These factors are usually studied in vitro, often using biochemical assays .
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-oxo-5-(oxolan-2-ylmethyl)-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c20-17(25)12-5-1-2-6-15(12)21-18(26)13-9-24(8-11-4-3-7-28-11)10-14-16(13)22-23-19(14)27/h1-2,5-6,9-11H,3-4,7-8H2,(H2,20,25)(H,21,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDVSZMIQBDKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=C3C(=NNC3=O)C(=C2)C(=O)NC4=CC=CC=C4C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.